molecular formula C9H14F3NO4 B6240262 {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate CAS No. 2375260-17-4

{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate

Cat. No.: B6240262
CAS No.: 2375260-17-4
M. Wt: 257.2
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Description

{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate typically involves the annulation of cyclopentane and four-membered rings. Three successful synthetic routes have been developed, each employing readily available starting materials and conventional chemical transformations. These methods minimize the need for extensive chromatographic purifications .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: Reduction reactions can be employed to convert the carbonyl group back to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are often employed under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction results in alcohols. Substitution reactions produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of {6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

    2-azaspiro[3.4]octane: Shares a similar spirocyclic structure but lacks the oxa and methanol groups.

    Spirooxindole-based compounds: These compounds also feature a spirocyclic framework and are studied for their biological activity.

Uniqueness

{6-oxa-2-azaspiro[3.4]octan-7-yl}methanol trifluoroacetate is unique due to its combination of a spirocyclic structure with an oxa and methanol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2375260-17-4

Molecular Formula

C9H14F3NO4

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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